Cas no 59346-22-4 (1,3-Benzenedimethanol, 2-bromo-)

1,3-Benzenedimethanol, 2-bromo- is a brominated aromatic diol derivative characterized by its two hydroxymethyl functional groups and a bromine substituent on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and specialty chemicals. The presence of both hydroxyl and bromine groups enhances its reactivity, enabling selective functionalization and cross-coupling reactions. Its rigid aromatic backbone contributes to thermal and chemical stability, making it suitable for high-performance material applications. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic processes.
1,3-Benzenedimethanol, 2-bromo- structure
59346-22-4 structure
Product Name:1,3-Benzenedimethanol, 2-bromo-
CAS No:59346-22-4
MF:C8H9BrO2
MW:217.059861898422
MDL:MFCD25977488
CID:339036
PubChem ID:15468755
Update Time:2025-06-08

1,3-Benzenedimethanol, 2-bromo- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedimethanol, 2-bromo-
    • [2-bromo-3-(hydroxymethyl)phenyl]methanol
    • 2,6-bis(hydroxymethyl)bromobenzene
    • (2-bromo-1,3-phenylene)dimethanol
    • HMWUDZNSYLWLBM-UHFFFAOYSA-N
    • 59346-22-4
    • DTXSID00573047
    • SCHEMBL595285
    • 2,6-bis(hydroxymethyl) bromobenzene
    • MDL: MFCD25977488
    • Inchi: 1S/C8H9BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,10-11H,4-5H2
    • InChI Key: HMWUDZNSYLWLBM-UHFFFAOYSA-N
    • SMILES: BrC1C(CO)=CC=CC=1CO

Computed Properties

  • Exact Mass: 215.97857
  • Monoisotopic Mass: 215.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

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1,3-Benzenedimethanol, 2-bromo- Related Literature

Additional information on 1,3-Benzenedimethanol, 2-bromo-

Introduction to 1,3-Benzenedimethanol, 2-bromo- (CAS No. 59346-22-4)

1,3-Benzenedimethanol, 2-bromo-, with the chemical formula C₈H₇BrO₂, is a significant compound in the field of organic synthesis and pharmaceutical research. This brominated derivative of 1,3-benzenedimethanol has garnered attention due to its versatile applications in the development of novel therapeutic agents and advanced materials. The presence of a bromine substituent at the 2-position introduces unique reactivity, making it a valuable intermediate in synthetic chemistry. Its molecular structure combines the hydroxyl-rich backbone of 1,3-benzenedimethanol with the electrophilic nature of bromine, enabling diverse functionalization pathways.

The compound's significance is further underscored by its role in modern drug discovery. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, recent studies have highlighted its utility in the synthesis of kinase inhibitors, where the bromine atom serves as a handle for further derivatization via cross-coupling reactions. These reactions are pivotal in constructing complex scaffolds that mimic natural products or bioactive molecules. The ability to introduce additional functional groups at specific positions allows for fine-tuning of pharmacological properties, making 1,3-benzenedimethanol, 2-bromo- a cornerstone in medicinal chemistry.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The brominated aromatic system can be polymerized or incorporated into polymers to enhance thermal stability and flame retardancy. Such modifications are particularly relevant in industries requiring high-performance materials that withstand extreme conditions. Furthermore, the hydroxyl groups provide opportunities for hydrogen bonding interactions, which can be exploited in designing smart materials with responsive properties. The growing demand for sustainable and efficient materials has positioned 1,3-benzenedimethanol, 2-bromo- as a key player in next-generation material development.

The synthesis of 1,3-benzenedimethanol, 2-bromo- typically involves bromination of 1,3-benzenedimethanol, followed by purification steps to ensure high yield and purity. Advanced synthetic techniques such as catalytic bromination or electrochemical methods have been explored to improve efficiency and minimize byproducts. These methodologies align with the broader trend toward greener chemistry, where sustainability is prioritized alongside productivity. The compound's synthesis also benefits from well-established protocols for handling halogenated intermediates, ensuring safety and reproducibility in laboratory settings.

Recent advancements in computational chemistry have further illuminated the potential of 1,3-benzenedimethanol, 2-bromo- as a building block for drug discovery. Molecular modeling studies predict its interaction with various biological targets, providing insights into its mechanism of action. These predictions guide experimental design and accelerate the identification of lead compounds. Moreover, the compound's structural motif is reminiscent of natural products known for their bioactivity, suggesting untapped therapeutic potential. By integrating experimental data with computational insights, researchers can rapidly screen derivatives and optimize properties such as solubility and metabolic stability.

The regulatory landscape for compounds like 1,3-benzenedimethanol, 2-bromo- is also evolving to accommodate novel applications. Agencies overseeing chemical safety are increasingly focused on ensuring that synthetic pathways are environmentally benign and that end-use products meet stringent performance criteria. This regulatory focus encourages innovation while maintaining public health and environmental protection standards. Companies developing derivatives of this compound must navigate these regulations carefully to bring their products to market efficiently.

In conclusion,1,3-Benzenedimethanol, 2-bromo- (CAS No. 59346-22-4) represents a compelling example of how structural modification can unlock new possibilities across multiple disciplines. Its role in pharmaceutical research underscores its importance as a scaffold for drug development, while its applications in materials science highlight its versatility beyond medicine. As scientific understanding advances and synthetic methodologies improve,1,3-benzenedimethanol, 2-bromo- will continue to be a vital component in addressing challenges ranging from healthcare to sustainable technology.

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